molecular formula C9H8BrN3O B2960155 5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 866153-07-3

5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2960155
CAS No.: 866153-07-3
M. Wt: 254.087
InChI Key: WOWNVWWTMNJGHP-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.087. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one, is primarily targeted towards protein aggregation . It has been identified as a general inhibitor of protein aggregation, specifically inhibiting the oligomerization of α-synuclein and prion proteins .

Mode of Action

The compound interacts with its targets by suppressing the formation of oligomers both in vitro and in vivo . It inhibits pathogenic protein accumulation and neurodegeneration . Structural studies have revealed that the compound’s binding to α-synuclein fibrils involves stable polar interactions inside the tubular fibril cavity .

Biochemical Pathways

The compound affects the biochemical pathways related to protein aggregation. By inhibiting the oligomerization of α-synuclein and prion proteins, it prevents the accumulation of these proteins, which is a key factor in neurodegenerative diseases like Parkinson’s disease and Multiple System Atrophy .

Pharmacokinetics

It is known that the compound is orally bioavailable and can penetrate the brain . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the suppression of pathogenic protein accumulation and neurodegeneration . It has been shown to improve survival in mouse models of α-synuclein and prion disease . In α-synuclein transgenic mouse models of Parkinson’s disease, the compound reduced protein deposition in the brain and improved dopamine neuron function and movement .

Properties

IUPAC Name

3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNVWWTMNJGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866153-07-3
Record name 3-(3-bromophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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